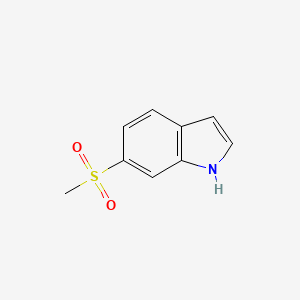
6-(Methylsulfonyl)-1H-indole
Vue d'ensemble
Description
6-(Methylsulfonyl)-1H-indol-1-ol is a compound with the empirical formula C9H9NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for 6-(Methylsulfonyl)-1H-indole were not found, sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Molecular Structure Analysis
The molecular structure of a similar compound, Methanesulfonyl chloride, is CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .Physical And Chemical Properties Analysis
Methylsulfonylmethane (MSM) is a white crystalline solid with a density of 1.45 g/cm3 . It has a melting point of 109 °C and a boiling point of 248 °C .Applications De Recherche Scientifique
Cancer Research: Autophagy Induction in Leukemia Cell Lines
6-(Methylsulfonyl)-1H-indole: has been studied for its potential role in cancer prevention, particularly in inducing autophagy in leukemia cell lines . Autophagy is a cellular process that can act as a tumor suppressor by preventing the accumulation of damaged proteins and organelles. This compound has shown the ability to increase reactive oxygen species (ROS) levels and induce autophagy, suggesting its potential as a chemopreventive agent.
Pharmacology: Chemopreventive Properties
In pharmacology, 6-(Methylsulfonyl)-1H-indole derivatives have been identified for their chemopreventive properties . These compounds have demonstrated cytotoxic, cytostatic, and cell differentiation effects on leukemic cell lines, highlighting their potential in developing new therapeutic agents for leukemia treatment.
Agriculture: Herbicide and Pesticide Development
The structural analogs of 6-(Methylsulfonyl)-1H-indole , such as certain methylsulfonyl compounds, are used in the development of herbicides and pesticides . These compounds are crucial in managing weeds and pests, contributing to increased agricultural productivity and food security.
Materials Science: Ionic Thermoelectric Materials
In materials science, related methylsulfonyl compounds have been explored for their use in developing ionic thermoelectric materials . These materials have applications in thermal sensing and energy conversion, showcasing the versatility of 6-(Methylsulfonyl)-1H-indole derivatives in advanced material applications.
Environmental Science: Metal–Organic Frameworks (MOFs)
6-(Methylsulfonyl)-1H-indole: and its derivatives are being researched for their potential use in creating MOFs . These frameworks are used for environmental applications such as desalination, hazardous heavy metal removal, and gas and liquid separations, contributing to environmental remediation efforts.
Food Industry: Dietary Supplements
Compounds related to 6-(Methylsulfonyl)-1H-indole , like Methylsulfonylmethane (MSM), are used as dietary supplements in the food industry . They are known for their health benefits, including joint health, skin health, and exercise recovery, indicating the health-promoting applications of 6-(Methylsulfonyl)-1H-indole derivatives.
Mécanisme D'action
Target of Action
6-(Methylsulfonyl)-1H-indole, also known as 6-MITC, is a bioactive compound found in Wasabia Japonica . It has been shown to have potential chemopreventive properties, particularly in leukemia cell lines . The primary targets of 6-MITC are cancer cells, where it exerts cytotoxic, cytostatic, and cytodifferentiating activities .
Mode of Action
The mode of action of 6-MITC involves its interaction with cancer cells, leading to changes in their growth and survival. It has been shown to induce apoptosis in tumor cells in a dose- and time-related manner . This pro-apoptotic potential is one of the key mechanisms through which 6-MITC exerts its antitumor activity .
Biochemical Pathways
The biochemical pathways affected by 6-MITC are primarily related to cell survival and death. It has been shown to induce autophagy in leukemia cell lines . Autophagy is a catabolic process that allows cells to recycle their own components, which can be a survival mechanism under conditions of cellular stress . In the context of cancer, autophagy can have complex roles, acting as a tumor suppressor in early stages of neoplastic transformation, and as a survival mechanism in advanced stages of cancer .
Result of Action
The result of 6-MITC’s action is a decrease in the survival and proliferation of cancer cells. It has been shown to exert a stronger cytotoxic effect on tumor cells than on healthy cells . Furthermore, it has been found to induce autophagy in cancer cells, which can lead to cell death .
Safety and Hazards
Propriétés
IUPAC Name |
6-methylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPAQJHSHAIUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375521 | |
| Record name | 6-(Methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)-1H-indole | |
CAS RN |
467461-40-1 | |
| Record name | 6-(Methylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 467461-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



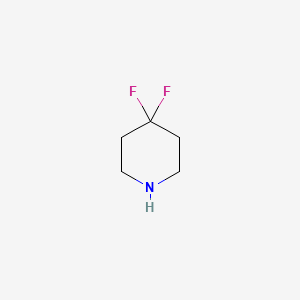
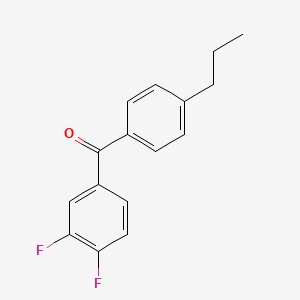
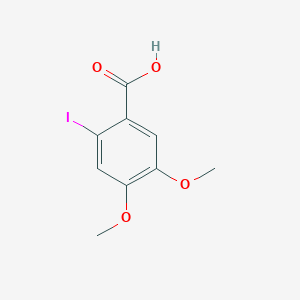
![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
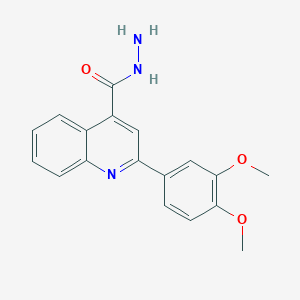
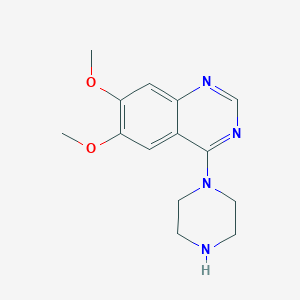
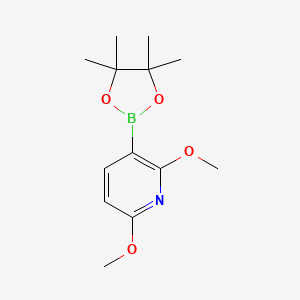


![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)
